![molecular formula C16H14N2O2 B2958047 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione CAS No. 101350-76-9](/img/structure/B2958047.png)
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 4-aminophenylethylamine under reflux conditions in an appropriate solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Catalysts and phase-transfer reagents may be used to enhance the reaction efficiency and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized isoindole derivatives, reduced amines, and substituted isoindole compounds .
Aplicaciones Científicas De Investigación
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A structurally related compound with similar biological activities.
N-Substituted isoindole derivatives: Compounds with modifications on the isoindole ring, showing diverse biological properties.
Uniqueness
2-[2-(4-Aminophenyl)ethyl]-1h-isoindole-1,3(2h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[2-(4-aminophenyl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTSJMUNOLJYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)

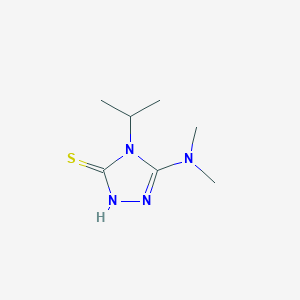
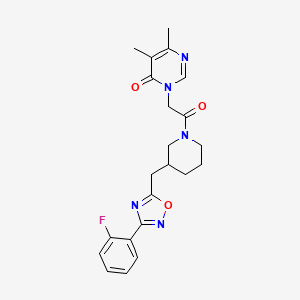
![6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2957979.png)
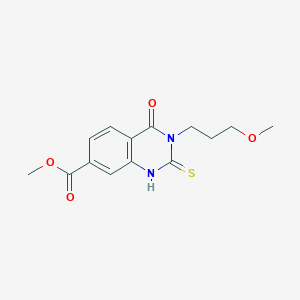
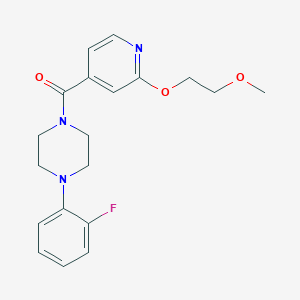
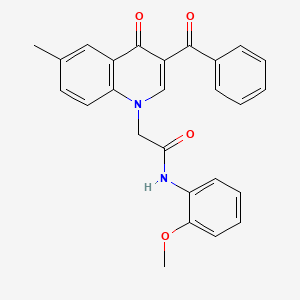
![N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957985.png)
![(E)-2-Cyano-N-propyl-3-[5-(trifluoromethyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/structure/B2957986.png)
![N-[(4-Bromophenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2957987.png)
